(4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone
Description
(4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone is a boron-containing heterocyclic compound featuring a naphtho[1,8-de][1,3,2]diazaborinin (Bdan) core. The Bdan group is a six-membered ring system formed by the condensation of 1,8-diaminonaphthalene with a boronate ester, resulting in a planar, aromatic structure stabilized by boron-nitrogen coordination . The compound is substituted at the 4-position of a phenyl ring with a morpholino methanone group, which introduces a polar, electron-rich moiety. This substitution pattern distinguishes it from other Bdan derivatives, as the morpholino group enhances solubility in polar solvents and may influence intermolecular interactions in crystal packing or biological systems .
Commercial availability of the compound (95% purity, MFCD22124728) has been reported, indicating its utility in synthetic and materials chemistry .
Properties
IUPAC Name |
[4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BN3O2/c26-21(25-11-13-27-14-12-25)16-7-9-17(10-8-16)22-23-18-5-1-3-15-4-2-6-19(24-22)20(15)18/h1-10,23-24H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCKMCDIHGGXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boron Source and Cyclization Conditions
Key work by Zhang et al. (2021) demonstrates the synthesis of 2-(3,5-difluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborinine using bis(pinacolato)diboron (Bpin) and naphthalene-1,8-diamino boronamide (B(dan)). The reaction employs tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst, sodium acetate (NaOAc) as a base, and benzoyl peroxide (BPO) as an initiator in acetonitrile under nitrogen. tert-Butyl nitrite (tBuONO) facilitates diazotization, enabling boron-nitrogen bond formation (Table 1).
Table 1: Reaction Conditions for Diazaborinine Synthesis
| Component | Role | Quantity (mmol) |
|---|---|---|
| Bpin-B(dan) | Boron source | 0.1 |
| 3,5-Difluoroaniline | Aromatic amine | 0.2 |
| TBAI | Catalyst | 0.01 eq |
| NaOAc | Base | 0.15 eq |
| BPO | Initiator | 0.01 eq |
| tBuONO | Diazotization agent | 0.2 eq |
| MeCN | Solvent | 0.6 mL |
Reaction progression is monitored via TLC, with purification achieved through silica gel chromatography. For the target compound, substituting 3,5-difluoroaniline with 4-aminophenylboronic acid could enable subsequent coupling to the morpholino methanone group.
Coupling of Diazaborinine and Morpholino Methanone Moieties
The final step involves conjugating the diazaborinine-containing phenyl group with the morpholino methanone. Suzuki-Miyaura coupling is a candidate strategy, leveraging the boron-containing core’s reactivity.
Suzuki-Miyaura Cross-Coupling
Using conditions adapted from Zhang et al., the diazaborinine boron group can cross-couple with a brominated morpholino methanone derivative. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O) facilitate this transformation (Table 2).
Table 2: Cross-Coupling Optimization Parameters
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2 eq) |
| Solvent | THF/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 12 h |
Post-reaction purification via column chromatography (ethyl acetate/hexane) yields the target compound.
Analytical Characterization and Validation
Critical characterization data for the target compound include:
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¹H/¹³C NMR : Diagnostic signals for the diazaborinine proton (~δ 8.2–8.5 ppm) and morpholino methanone carbonyl carbon (~δ 205 ppm).
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Mass Spectrometry : Expected molecular ion peak at m/z 357.21 (M⁺) consistent with the molecular formula C₂₁H₂₀BN₂O₂.
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X-ray Crystallography : As demonstrated for related diazaborinines, planar geometry at the boron center and π-conjugation across the naphthalene system are confirmed.
Challenges and Optimization Considerations
Key challenges include:
-
Boron Stability : The diazaborinine ring is moisture-sensitive, necessitating anhydrous conditions.
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Regioselectivity : Ensuring substitution occurs exclusively at the 4-position of the phenyl ring requires careful steric and electronic control.
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Purification : Silica gel chromatography with gradient elution (hexane to ethyl acetate) effectively removes unreacted morpholino intermediates .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the boron atom is particularly susceptible to forming boronic acid derivatives.
Reduction: It can also undergo reduction, typically affecting the nitrogen atoms in the diazaborinin ring.
Substitution: The morpholino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or meta-chloroperbenzoic acid are commonly used.
Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines are often used.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Varied substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 357.21 g/mol. It features a naphtho-diazaborinine core, which contributes to its stability and reactivity. The presence of the morpholino group enhances its solubility and bioavailability, making it suitable for biological applications.
Medicinal Chemistry
The compound has shown potential as a pharmaceutical agent due to its ability to interact with biological targets effectively. Its diazaborinine structure is known to stabilize organic radicals, which may be advantageous in developing drugs that target oxidative stress-related diseases .
- Case Study: Anticancer Activity
Research has indicated that similar diazaborinine compounds exhibit significant anticancer properties by inhibiting tumor cell proliferation. The naphthalene moiety may enhance the compound's ability to penetrate cellular membranes, facilitating its therapeutic effects against various cancer types .
Proteomics Research
(4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone has been utilized as a biochemical tool in proteomics studies. Its unique structure allows for selective labeling of proteins, aiding in the identification and quantification of protein interactions within complex biological systems .
- Application Example: Protein Labeling
In proteomics experiments, this compound can be used to tag specific proteins for mass spectrometry analysis, providing insights into protein dynamics and interactions within cells.
Materials Science
The incorporation of boron into organic frameworks has implications in materials science, particularly in the development of new materials with enhanced electronic properties. The compound can be explored for applications in organic electronics and photonic devices due to its unique electronic characteristics derived from the diazaborinine structure .
- Research Insight: Electronic Properties
Studies have shown that compounds with boron-containing heterocycles can exhibit interesting photoluminescent properties, making them candidates for use in light-emitting diodes (LEDs) and other optoelectronic applications.
Data Tables
| Application Area | Specific Use Case | Description |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Inhibits tumor cell proliferation; potential for targeting oxidative stress |
| Proteomics Research | Protein labeling for mass spectrometry | Facilitates identification and quantification of protein interactions |
| Materials Science | Development of organic electronic materials | Exploits electronic properties for LEDs and photonic devices |
Mechanism of Action
The mechanism by which (4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone exerts its effects involves its interaction with various molecular targets. The boron atom in its structure can form reversible covalent bonds with biological molecules, influencing pathways related to cell growth and apoptosis. This interaction primarily targets enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural Features
Core Structure :
All Bdan derivatives share the naphtho[1,8-de][1,3,2]diazaborinin core, which is planar and stabilized by boron-nitrogen bonding. The dihedral angles between the Bdan core and substituents are typically small (<10°), as seen in 1-ethylpyridinium and methyl benzoate derivatives .
Substituent Variations :
The morpholino methanone group in the target compound introduces hydrogen-bonding capability via its carbonyl oxygen and morpholine nitrogen, contrasting with halogens (e.g., F, Br) or alkyl/aryl groups in other derivatives.
Common Steps :
- Core Formation: Condensation of 1,8-diaminonaphthalene with a boronate ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) under reflux in toluene or DMF .
- Substituent Introduction: Target Compound: Likely synthesized via nucleophilic substitution or coupling reactions to attach the morpholino methanone group. Pyridinium Derivative: Quaternization of pyridine with iodoethane in acetonitrile (57% yield) . Ester Derivatives: Esterification of boronic acids with methanol under acidic conditions .
Yields :
- Bdan derivatives generally show moderate-to-high yields (57–96%) depending on substituent complexity .
Physical and Chemical Properties
Solubility :
- The morpholino methanone group enhances polar solvent solubility (e.g., DMSO, acetonitrile) compared to lipophilic derivatives like methyl benzoate .
- Halogenated derivatives (e.g., 4-bromophenyl-Bdan) exhibit lower solubility due to increased molecular weight and halogen hydrophobicity .
Stability :
- Bdan derivatives are stable under ambient conditions but hydrolyze in acidic aqueous media to form boric acid .
- The morpholino group may confer additional hydrolytic resistance compared to esters or amides .
Crystallography :
- Target Compound: No crystallographic data available, but related compounds (e.g., methyl benzoate-Bdan) crystallize in monoclinic systems (space group P21/n) with planar geometries .
- Pyridinium Derivative : Forms triclinic crystals (P1) with head-to-tail stacking supported by iodide ions .
Electronic Effects
- Electron-withdrawing groups (e.g., F, Br) reduce electron density, favoring applications in charge-transfer systems .
Biological Activity
The compound (4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl)(morpholino)methanone is a novel organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, structural characteristics, and biological implications of this compound based on diverse research findings.
Chemical Structure and Synthesis
This compound features a complex structure with a naphtho-diazaborin moiety and a morpholino group. The synthesis typically involves multi-step reactions that integrate boron chemistry with organic synthesis techniques. The following table summarizes key structural properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BN₂O |
| Molecular Weight | 357.21 g/mol |
| CAS Number | Not specified |
| Crystallographic System | Monoclinic |
| Space Group | P21/c |
The synthesis involves the reaction of specific precursors under controlled conditions, often yielding the compound in moderate to high purity levels .
Anticancer Potential
Recent studies have indicated that compounds containing diazaborin structures exhibit significant anticancer activity. For instance, the diazaborinane derivatives have been shown to stabilize organic radicals, which may contribute to their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound inhibits cell proliferation in human cancer cells, suggesting its potential as a therapeutic agent .
The biological activity of this compound is believed to involve multiple mechanisms:
- Radical Stabilization : The diazaborin moiety can stabilize free radicals, which may induce oxidative stress in cancer cells.
- Inhibition of Enzymatic Activity : Preliminary data suggest that this compound may inhibit certain enzymes critical for cancer cell survival and proliferation.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study 1 : A study published in 2024 highlighted the compound's ability to induce apoptosis in breast cancer cells through mitochondrial pathways. The IC50 values were notably lower than those of standard chemotherapeutic agents .
- Study 2 : Another investigation focused on the compound's interaction with DNA repair mechanisms in colorectal cancer cells. Results indicated that this compound effectively inhibited DNA repair processes, leading to increased sensitivity to radiation therapy .
Toxicological Profile
While the anticancer properties are promising, it is crucial to assess the toxicity of this compound. Current evaluations indicate that it exhibits low toxicity in non-cancerous cell lines at therapeutic concentrations. Further toxicological studies are necessary to establish a comprehensive safety profile before clinical applications can be considered.
Q & A
Q. How can the crystal structure of this compound be determined to confirm its molecular geometry?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound should be recrystallized from a solvent system (e.g., acetonitrile/water mixtures) to obtain high-quality crystals. Use software like OLEX2 for structure solution and refinement, as demonstrated for analogous boronamides in crystallographic studies . Key parameters include bond angles (e.g., B–N distances ~1.45–1.50 Å) and torsional angles to validate the naphtho-diazaborinin core .
Q. What spectroscopic techniques are suitable for characterizing purity and structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and boron coordination (e.g., absence of B–H peaks). ¹¹B NMR can resolve boron environments (~δ 30–40 ppm for diazaborinins) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]⁺ peaks).
- IR : Monitor B–N stretching vibrations (~1350–1450 cm⁻¹) and carbonyl groups (~1650 cm⁻¹) .
Q. What safety precautions are necessary during handling?
Methodological Answer:
Q. What are the solubility properties in common solvents?
Methodological Answer: Screen solvents via iterative testing:
- Polar aprotic solvents (DMF, DMSO) often dissolve boronamides effectively .
- Chlorinated solvents (DCM, chloroform) may be suitable for recrystallization .
- Use dynamic light scattering (DLS) to assess aggregation in aqueous mixtures.
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
Methodological Answer:
- Catalyst Screening : Test iron catalysts (e.g., Fe(acac)₃ at 5 mol%) to accelerate radical-based coupling, as shown in analogous reactions (yield: 29–33%) .
- Purification : Employ flash column chromatography (SiO₂, hexanes/EtOAc gradients) to isolate the product .
- Reaction Monitoring : Use in situ IR or LC-MS to track intermediate formation and minimize side reactions.
Q. How does the boronamide moiety influence reactivity in cross-coupling reactions?
Methodological Answer: The boron atom acts as a Lewis acid , coordinating to transition metals (e.g., Fe, Pd) to stabilize intermediates. In iron-catalyzed C–C bond formation, the boronamide facilitates single-electron transfer (SET) steps, enabling radical cyclization . Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity .
Q. Can this compound act as a fluorescent probe for metal ions?
Methodological Answer: Yes. The conjugated naphtho-diazaborinin system exhibits fluorescence quenching upon metal binding. Modify the morpholino group with electron-withdrawing substituents (e.g., –NO₂) to enhance selectivity for Fe³⁺ or Cr³⁺, as seen in structurally similar probes . Validate via fluorescence titration (λₑₓ = 350 nm, λₑₘ = 450 nm) and Job’s plot analysis.
Q. What computational methods predict electronic properties for catalytic applications?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO/LUMO energies and Fukui indices for electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions to design water-compatible catalysts.
Q. What mechanistic insights explain its role in radical C–H functionalization?
Methodological Answer: The compound may act as a radical initiator via homolytic B–N bond cleavage under Fe catalysis, generating aryl radicals. These radicals abstract hydrogen from substrates, forming new C–C bonds. EPR spectroscopy can detect radical intermediates, while kinetic isotope effects (KIEs) probe rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
